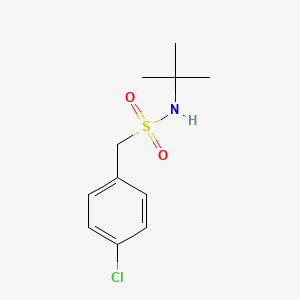

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide typically involves the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation: Products include sulfonic acids.

Reduction: Products include sulfides.

Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

Scientific Research Applications

2.1 Chemistry

In synthetic chemistry, N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide serves as a valuable building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

2.2 Biology

Research indicates that this compound exhibits potential biological activities, including interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development.

2.3 Medicine

Ongoing studies are investigating the therapeutic applications of this compound, particularly its effectiveness against various diseases:

- Antimicrobial Activity : This compound has demonstrated moderate activity against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies suggesting a pharmacophore model to enhance potency against resistant strains .

- Anticancer Potential : It has shown promise in inhibiting the growth of cancer cell lines such as colorectal cancer cells, with IC50 values indicating significant potency. The mechanism appears to involve interference with cell proliferation pathways .

Antimicrobial Activity

Research findings on the antimicrobial effects of this compound are summarized in the following table:

| Compound | MIC (μM) | Activity Description |

|---|---|---|

| This compound | <0.5 | Moderate activity against M. tuberculosis |

| Comparison Compound A | <0.2 | Stronger activity against M. tuberculosis |

| Comparison Compound B | >50 | No significant activity |

Anticancer Activity

The anticancer properties of this compound are detailed below:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SW480 | 2 | Inhibition of Wnt-dependent transcription |

| HCT116 | 0.12 | Modulation of cancer-related gene expression |

Study 1: Antitubercular Activity

A comprehensive screening campaign at the National Institute of Allergy and Infectious Diseases identified this compound as a novel hit against M. tuberculosis. The compound exhibited moderate activity across various media conditions, suggesting a unique mode of action distinct from known antitubercular agents .

Study 2: Anticancer Evaluation

In another study, this compound was evaluated for its cytotoxic effects on multiple human cancer cell lines, including HCT116 and SW480. The results indicated significant inhibition of cell proliferation, supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

N-tert-butyl-1-(3,4-dichlorophenyl)methanesulfonamide: This compound has two chlorine atoms on the phenyl ring, which can lead to different chemical and biological properties.

N-tert-butyl-1-(2,4-dichlorophenyl)methanesulfonamide: Similar to the previous compound but with chlorine atoms in different positions on the phenyl ring.

N-tert-butyl-1-(2-chlorophenyl)methanesulfonamide: This compound has a single chlorine atom in a different position on the phenyl ring.

Uniqueness

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. The position of the chlorine atom on the phenyl ring also plays a crucial role in determining the compound’s chemical and biological properties.

Biological Activity

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenyl ring. The chlorophenyl moiety enhances its biological activity by influencing interactions with various molecular targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide group mimics natural substrates, allowing it to interfere with essential biological processes. This interaction can lead to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound demonstrated moderate to strong antibacterial activity, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies involving various cancer cell lines revealed that this compound can inhibit cell proliferation at low micromolar concentrations. Specifically, it has shown efficacy against hormone-resistant breast cancer cells by inducing apoptosis through the activation of the PARP cleavage pathway .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 2.5 | Induction of apoptosis via PARP cleavage |

| K-562 (leukemia) | 3.0 | Cell cycle arrest and apoptosis |

| HCT-116 (colon cancer) | 3.5 | Inhibition of cyclin D1 expression |

Study on Anticancer Activity

A study published in Pharmaceuticals evaluated a series of chalcones with sulfonamide groups, including this compound. The results indicated that this compound effectively suppressed tumor growth in various cancer models, particularly in hormone-resistant sublines like MCF7/HT2. The study highlighted the importance of structural modifications in enhancing the anticancer potency of sulfonamides .

Investigation into Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against clinical isolates. The study found that the compound exhibited strong inhibitory effects against pathogenic bacteria, supporting its potential as a therapeutic agent in infectious diseases .

Properties

CAS No. |

85952-22-3 |

|---|---|

Molecular Formula |

C11H16ClNO2S |

Molecular Weight |

261.77 g/mol |

IUPAC Name |

N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide |

InChI |

InChI=1S/C11H16ClNO2S/c1-11(2,3)13-16(14,15)8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 |

InChI Key |

ARICJWCMKRQUED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.